Exenatide free base

GLP-1 Receptor Agonist Type 2 Diabetes Glycemic Control

Researchers studying postprandial glucose regulation face a critical tool gap-long-acting GLP-1RAs exhibit tachyphylaxis in gastric emptying, confounding prandial studies. Exenatide free base (CAS 141758-74-9) solves this as a short-acting GLP-1R agonist (Ki 136 pM, IC50 3.22 nM) with sustained gastric emptying inhibition. • Ideal for postprandial glucose & GI motility research-no tachyphylaxis artifact vs. long-acting agents. • High immunogenicity (anti-drug antibodies in up to 61% of subjects) provides a robust positive control for ADA assay development. • Well-characterized pH-dependent stability (stable at pH 4.5, degrades at pH 7.5) supports formulation optimization studies. Supplied as ≥98% HPLC white to off-white powder; stored at -20°C; shipped ambient.

Molecular Formula C184H282N50O60S
Molecular Weight 4187 g/mol
Cat. No. B14758331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExenatide free base
Molecular FormulaC184H282N50O60S
Molecular Weight4187 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CN=CN9)N
InChIInChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)/t94-,95-,96-,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-/m0/s1
InChIKeyHTQBXNHDCUEHJF-XWLPCZSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exenatide Free Base: Baseline Overview


Exenatide free base (exendin-4, C184H282N50O60S, MW 4186.63) is a 39-amino-acid synthetic peptide agonist of the glucagon-like peptide-1 receptor (GLP-1R), exhibiting a Ki of 136 pM and an IC50 of 3.22 nM [1]. Originally derived from Gila monster venom, it bears 50% sequence homology to native human GLP-1, a characteristic that confers resistance to DPP-IV degradation and an extended in vivo half-life . As a short-acting GLP-1RA, exenatide twice-daily (BID) primarily lowers postprandial glucose via gastric emptying inhibition, distinguishing it mechanistically from long-acting GLP-1RAs that exert stronger fasting glucose effects [2][3].

1
GLP-1R short-acting agonist research context
2
Postprandial glucose & gastric emptying study fit
3
Peptide formulation & pH-dependent stability context

Exenatide Free Base: Non-Substitutability


Exenatide free base cannot be generically substituted with other GLP-1RAs because it possesses a unique combination of pharmacodynamic and pharmacokinetic properties that yield distinct efficacy, safety, and immunogenicity profiles. As a short-acting, prandial agent, exenatide twice-daily exerts its primary glucose-lowering effect through sustained gastric emptying inhibition, whereas long-acting agents like liraglutide and semaglutide primarily reduce fasting glucose and are subject to tachyphylaxis in gastric emptying [1][2]. Furthermore, exenatide elicits a markedly higher immunogenic response than liraglutide, with anti-exenatide antibodies correlating with attenuated glycemic efficacy, a phenomenon not observed with liraglutide [3][4]. Substituting exenatide free base with an alternative GLP-1RA would therefore alter the therapeutic profile and research outcomes in a non-linear, unpredictable manner [5].

Mechanism Short-acting vs. long-acting GLP-1RA profile may shift postprandial vs. fasting glucose endpoint context.
Immunogenicity Anti-drug antibody response and impact on glycemic endpoints may not transfer to liraglutide or semaglutide.

Exenatide Free Base: Comparative Evidence


Glycemic Efficacy vs Liraglutide

In the 26-week LEAD-6 trial, liraglutide 1.8 mg once-daily demonstrated superior HbA1c reduction compared to exenatide 10 μg twice-daily (-1.12% vs. -0.79%), a difference of -0.33% (95% CI -0.47 to -0.18, p<0.0001) [1][2]. Both agents produced similar weight loss (liraglutide -3.24 kg vs. exenatide -2.87 kg), with no statistically significant difference [3]. The proportion of patients achieving HbA1c <7% was 54% for liraglutide versus 43% for exenatide (odds ratio 2.02, 95% CI 1.31 to 3.11, p=0.0015) [4].

Glycemic Efficacy vs Liraglutide
Head-to-head
Exenatide: -0.79% vs. Liraglutide: -1.12%
Supports comparator endpoint interpretation
LEAD-6 trial, 26-week, -0.33% diff (95% CI -0.47 to -0.18)
GLP-1 Receptor Agonist Type 2 Diabetes Glycemic Control Head-to-Head Trial

Immunogenicity vs Liraglutide

Exenatide elicits a substantially higher immunogenic response than liraglutide. In the LEAD-6 trial extension, 61% (113/185) of patients developed anti-exenatide antibodies by week 26 (range 2.4–60.2% B/T), whereas only 8.7% (32/369) and 8.3% (49/587) of patients on liraglutide 1.2 mg and 1.8 mg, respectively, developed low-level antibodies [1]. Critically, high anti-exenatide antibody levels correlated with significantly attenuated HbA1c reductions (p=0.0022), while liraglutide antibody formation did not impact glycemic efficacy (HbA1c reductions 1.1–1.3% in antibody-positive vs. 1.2% in antibody-negative patients) [2][3].

Immunogenicity vs Liraglutide
Head-to-head
Exenatide: 61% ADA vs. Liraglutide: ~8.5% ADA
Supports ADA endpoint & assay context
LEAD-6 extension, ~7.3-fold higher incidence
Immunogenicity Anti-Drug Antibodies GLP-1 Receptor Agonist Safety Profile

Efficacy by Formulation: QW vs BID

The exenatide once-weekly autoinjected suspension (QWS-AI) formulation demonstrates superior glycemic efficacy compared to the twice-daily (BID) formulation. In a 28-week head-to-head trial, exenatide QWS-AI (2 mg) reduced HbA1c by -1.4%, while exenatide BID (10 μg) reduced HbA1c by -1.0% (least-squares mean difference -0.37%, p=0.0072) [1]. Notably, the once-weekly formulation was associated with fewer gastrointestinal adverse events (22.7% vs. 35.6% for BID) and lower withdrawal rates due to AEs [2][3].

Efficacy: QW vs BID Formulation
Head-to-head
QW: -1.4% vs. BID: -1.0%
Supports formulation comparison review
28-week trial, LS mean diff -0.37%, p=0.0072
Formulation Science Sustained Release GLP-1 Receptor Agonist Pharmacokinetics

Gastric Emptying & Postprandial Glucose: Short vs Long GLP-1RAs

Short-acting GLP-1RAs (exenatide BID, lixisenatide) maintain robust gastric emptying inhibition over long-term treatment, whereas long-acting agents (liraglutide, exenatide QW, semaglutide) exhibit tachyphylaxis in gastric emptying effects [1][2]. Consequently, short-acting agents exert a greater effect on postprandial glucose excursions, while long-acting agents more effectively lower fasting plasma glucose [3][4].

Gastric Emptying PD
Class-level
Exenatide BID: sustained; Long-acting: tachyphylaxis
Supports mechanism-specific selection
Class-level PD inference from reviews
Pharmacodynamics Gastric Emptying Postprandial Glucose GLP-1 Receptor Agonist

pH-Dependent Solution Stability

Exenatide free base exhibits pH-dependent chemical and physical degradation. At pH 7.5, it is chemically and physically unstable, undergoing Asn28 deamidation and aggregation [1][2]. Optimal stability is maintained at pH 4.5 when incubated at 37°C, while degradation at pH 5.5–6.5 is driven by oxidation, and at pH 7.5–8.5 by deamidation [3]. In contrast, formulations designed for long-acting GLP-1RAs (e.g., liraglutide, semaglutide) often incorporate different stability-enhancing excipients or fatty acid acylation not applicable to exenatide free base .

Solution pH Stability
Method context
Stable at pH 4.5; unstable at pH 7.5
Supports formulation buffer screening
Deamidation/aggregation at pH 7.5, 37°C
Peptide Stability Formulation Development Analytical Chemistry Exenatide Free Base

Exenatide Free Base: Application Scenarios


Postprandial Hyperglycemia & Gastric Motility

Exenatide free base, as a short-acting GLP-1RA, is the preferred research tool for investigating postprandial glucose regulation and gastric emptying physiology. Its sustained effect on delaying gastric emptying, in contrast to long-acting GLP-1RAs that exhibit tachyphylaxis in this domain, makes it uniquely suited for studies of prandial glucose excursions and gastrointestinal motility [1][2]. In comparative studies, exenatide BID demonstrates pronounced postprandial glucose lowering, whereas liraglutide and semaglutide primarily reduce fasting glucose [3].

Immunogenicity & ADA Assay Development

The high immunogenicity of exenatide free base, with anti-exenatide antibodies developing in up to 61% of patients and correlating with attenuated glycemic efficacy, provides a robust positive control for immunogenicity assessments of peptide therapeutics [1][2]. This property enables the development and validation of sensitive ADA assays, the study of immune responses to biologic drugs, and the investigation of factors influencing immunogenicity and its clinical impact. In contrast, liraglutide, with its low immunogenicity profile (<10%), serves as a negative comparator in such studies [3].

Peptide Formulation & Stability Optimization

Exenatide free base serves as a model peptide for studying the impact of formulation parameters on stability. Its pH-dependent degradation profile (unstable at physiological pH 7.5 due to Asn28 deamidation and aggregation, but stable at acidic pH 4.5) makes it an ideal candidate for evaluating the effects of pH, buffer systems, and stabilizing excipients on peptide integrity [1][2]. Researchers developing sustained-release or novel delivery systems can leverage this well-characterized stability behavior to optimize formulations for long-term storage and in vivo performance [3].

Comparative Efficacy in Type 2 Diabetes Models

When designing head-to-head efficacy studies in preclinical models of type 2 diabetes, exenatide free base provides a well-established benchmark as a short-acting GLP-1RA. Quantitative data from clinical trials, such as the LEAD-6 and SUSTAIN-3 trials, offer clear comparators for HbA1c reduction and weight loss [1][2]. The differential impact of exenatide formulations (twice-daily vs. once-weekly) further allows researchers to disentangle the contributions of dosing frequency and pharmacokinetics from the intrinsic pharmacodynamic activity of the peptide [3].

Application
Selection Property
Validation Focus
Postprandial Glucose & Gastric Motility Studies
Short-acting GLP-1R mechanism context
Gastric emptying endpoint / PPG excursion
Peptide Immunogenicity & ADA Research
Reported high immunogenicity profile
ADA assay development / response correlation
Formulation & pH Stability Optimization
pH 4.5 stability / Asn28 liability
Deamidation & aggregation monitoring
T2DM Model Comparative Research
BID short-acting benchmark context
HbA1c / weight loss comparator interpretation

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